Sulfo-Cy5 amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

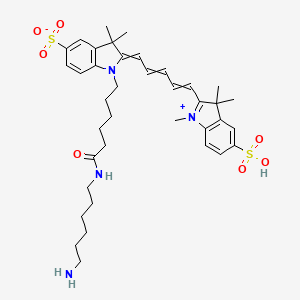

C38H52N4O7S2 |

|---|---|

Molecular Weight |

741.0 g/mol |

IUPAC Name |

1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49) |

InChI Key |

YAAUASLQACUDFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Use of Sulfo-Cy5 Amine in Biological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Sulfo-Cy5 Amine

This compound is a fluorescent dye widely utilized in biological research for the labeling and tracking of biomolecules.[1][2] It belongs to the cyanine dye family, known for their high molar extinction coefficients and fluorescence in the far-red region of the spectrum.[3] The "Sulfo" designation indicates the presence of sulfonate groups, which impart water solubility to the molecule, a crucial characteristic for its use in aqueous biological environments.[1][4] The "amine" functional group provides a reactive site for conjugation to various biomolecules.[1]

The primary utility of this compound lies in its ability to be covalently attached to other molecules, thereby rendering them fluorescent. This allows for the visualization and quantification of the labeled molecule in a variety of experimental settings. The far-red emission of Sulfo-Cy5 is particularly advantageous as it minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[5]

Key Applications

The versatility of this compound makes it suitable for a broad range of applications in biological research, including:

-

Fluorescence Microscopy: Labeled antibodies and other probes are used to visualize the localization of specific proteins and other targets within cells and tissues.[2]

-

Flow Cytometry: Cells labeled with Sulfo-Cy5 conjugated antibodies can be identified and quantified based on their fluorescence.[2]

-

In Vivo Imaging: The near-infrared properties of Sulfo-Cy5 allow for deep tissue penetration, making it a valuable tool for non-invasive imaging in living organisms.[2][6]

-

Bioconjugation: The amine group can be reacted with various functional groups to label a wide array of biomolecules, including proteins, peptides, nucleic acids, and small molecules.[1][2]

Quantitative Data Presentation

A summary of the key spectral and physical properties of this compound is presented in the table below, alongside other common cyanine dyes for comparison.

| Property | This compound | Cy3 Amine | Cy7 Amine |

| Excitation Maximum (nm) | ~646 | ~550 | ~750 |

| Emission Maximum (nm) | ~662 | ~570 | ~773 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~271,000 | ~150,000 | ~250,000 |

| Quantum Yield | ~0.28 | ~0.15 | ~0.12 |

| Molecular Weight ( g/mol ) | ~741 | ~700 | ~800 |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF |

Experimental Protocols

Protocol 1: Labeling of Antibodies with Sulfo-Cy5 NHS Ester

This protocol details the labeling of an antibody with a reactive form of Sulfo-Cy5, the N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the antibody.

Materials:

-

Antibody (protein) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

Sulfo-Cy5 NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Antibody Solution:

-

Prepare the Sulfo-Cy5 NHS Ester Stock Solution:

-

Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[1]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (~646 nm).[6]

-

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for using a Sulfo-Cy5 labeled secondary antibody for immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody (specific to the target protein)

-

Sulfo-Cy5 conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

Procedure:

-

Cell Fixation:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.[9]

-

-

Permeabilization:

-

If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.[9]

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.[9]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer to its optimal concentration.

-

Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.[9]

-

-

Secondary Antibody Incubation:

-

Dilute the Sulfo-Cy5 conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.[9]

-

-

Counterstaining and Mounting:

-

Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.[9]

-

-

Visualization:

-

Image the cells using a fluorescence microscope equipped with the appropriate filter set for Sulfo-Cy5 and the counterstain.[5]

-

Visualizations

Experimental Workflow: Antibody Labeling

Caption: Workflow for labeling an antibody with Sulfo-Cy5 NHS ester.

Signaling Pathway: GPCR Antagonist Binding

Caption: Visualization of a Sulfo-Cy5 labeled antagonist blocking GPCR signaling.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

An In-depth Technical Guide to Sulfo-Cy5 Amine: Properties, Structure, and Applications

For researchers, scientists, and drug development professionals venturing into fluorescence-based assays, the selection of an appropriate fluorophore is paramount. Sulfo-Cy5 amine has emerged as a versatile and robust tool in a multitude of applications owing to its favorable chemical and spectral properties. This guide provides a comprehensive overview of this compound, focusing on its core chemical characteristics, quantitative data, and detailed experimental workflows.

Core Chemical Properties and Structure

This compound is a derivative of the cyanine dye, Cy5, and is characterized by the presence of one or more sulfonate (SO3-) groups and a primary amine (-NH2) functional group.[1] The cyanine core, a polymethine chain flanked by two indolenine rings, is responsible for its fluorescence in the far-red region of the spectrum.

The defining features of this compound's structure are:

-

Sulfonate Groups: The negatively charged sulfonate groups impart significant water solubility to the molecule, a critical advantage for biological applications as it prevents aggregation and improves conjugation efficiency in aqueous buffers.[1][2] This hydrophilicity also minimizes non-specific binding to biomolecules.[]

-

Amine Group: The terminal primary amine serves as a reactive handle for covalent attachment to various functional groups on target biomolecules.[1] This allows for the stable labeling of proteins, peptides, nucleic acids, and other molecules. The amine group can be reacted with electrophiles such as activated esters (e.g., NHS esters), isothiocyanates, and sulfonyl chlorides.[4][5] It can also be coupled to carboxylic acids using carbodiimide chemistry (e.g., EDC).[5]

The structural combination of a highly fluorescent core, water-solubilizing moieties, and a reactive functional group makes this compound a powerful reagent for biological labeling and detection.

References

Sulfo-Cy5 Amine: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Sulfo-Cy5 amine, a water-soluble, near-infrared fluorescent dye. Its principal application lies in the covalent labeling of biomolecules, including proteins, antibodies, and amine-modified oligonucleotides, for use in a wide array of fluorescence-based assays. The inclusion of sulfonate groups enhances its water solubility, making it an ideal reagent for labeling sensitive proteins in aqueous environments without the need for organic co-solvents.

Core Photophysical Characteristics

This compound exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. This is particularly advantageous for biological imaging, as autofluorescence from cells and tissues is minimal in this spectral range, leading to a higher signal-to-noise ratio. The key spectral properties are summarized in the table below.

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (λex) | 646 nm | [1][2] |

| Maximum Emission Wavelength (λem) | 662 nm | [1][3][2][4] |

| Molar Extinction Coefficient (ε) | 271,000 cm-1M-1 | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [1][2] |

| Recommended Laser Line | 633 nm or 647 nm | |

| Reactive Group | Primary Amine (-NH2) | [5] |

| Solubility | Water, DMSO, DMF | [1][4] |

Experimental Protocols

Determining Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of a fluorophore like this compound using a spectrofluorometer.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

This compound

-

Appropriate solvent (e.g., Phosphate-Buffered Saline (PBS), deionized water)

-

Solvent blank

Procedure:

-

Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a Xenon lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically, absorbance at the excitation maximum should be less than 0.1).

-

Prepare a solvent blank using the same solvent as the sample.

-

-

Emission Spectrum Measurement:

-

Place the solvent blank in the cuvette holder.

-

Set the excitation wavelength to the known maximum absorbance wavelength of this compound (646 nm).

-

Scan a range of emission wavelengths (e.g., 650 nm to 800 nm) and record the fluorescence intensity. This will correct for any background signal from the solvent and cuvette.

-

Replace the blank with the this compound sample cuvette.

-

Keeping the excitation wavelength at 646 nm, scan the same emission wavelength range and record the fluorescence intensity.

-

The resulting plot of intensity versus wavelength is the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λem).

-

-

Excitation Spectrum Measurement:

-

Place the this compound sample cuvette in the holder.

-

Set the emission monochromator to the determined maximum emission wavelength (662 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm) and record the fluorescence intensity.

-

The resulting plot of intensity versus wavelength is the excitation spectrum, which should resemble the absorbance spectrum of the dye. The peak of this spectrum is the maximum excitation wavelength (λex).

-

References

Sulfo-Cy5 amine molecular weight and formula

Sulfo-Cy5 amine is a water-soluble fluorescent dye essential for labeling biomolecules in various research applications. Its utility in scientific and drug development fields stems from its ability to covalently bind to proteins, antibodies, and other molecules, enabling their tracking and analysis within biological systems. This guide provides core technical data on this compound for researchers, scientists, and drug development professionals.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for experimental design, including the calculation of molar concentrations and reaction stoichiometry.

| Property | Value |

| Molecular Weight | 740.97 g/mol [1][2] |

| Chemical Formula | C₃₈H₅₂N₄O₇S₂[2][3][4][5] |

| CAS Number | 2183440-44-8[3] |

Physicochemical Properties

This compound is a dark blue solid with good water solubility, a key feature for its use in aqueous biological buffers.[3] It is also soluble in organic solvents such as DMF and DMSO.[4] The dye is a popular fluorophore compatible with a wide range of fluorescence measuring instruments.[3][4]

Key spectral characteristics include:

Applications in Research

The primary amine group of Sulfo-Cy5 is reactive towards electrophiles, making it suitable for a variety of labeling applications.[3][4] A common application is enzymatic transamination labeling.[3][4] Once conjugated to a biomolecule, the bright fluorescence of the Cy5 core allows for sensitive detection in techniques such as:

-

Fluorescence microscopy

-

Flow cytometry

-

Immunohistochemistry

-

Western blotting

Experimental Workflow: General Antibody Labeling

Below is a generalized workflow for the conjugation of this compound to an antibody. This process illustrates the practical application of the dye's reactive amine group.

References

The Cornerstone of Red-Fluorescent Labeling: A Technical Guide to Sulfo-Cy5 Amine Fluorescence

For Immediate Release

This technical guide provides an in-depth exploration of the principles and applications of Sulfo-Cy5 amine, a key fluorescent probe in contemporary biological research and drug development. Addressed to researchers, scientists, and professionals in the field, this document elucidates the core mechanisms of Sulfo-Cy5 fluorescence and its covalent attachment to biomolecules, offering a foundational understanding for its effective use in experimental design.

Core Principles of Sulfo-Cy5 Fluorescence

Sulfo-Cy5 is a member of the cyanine dye family, renowned for its brightness and photostability in the far-red region of the electromagnetic spectrum.[1] Its fluorescence emanates from a polymethine chain flanked by two nitrogen-containing heterocyclic rings. The absorption of a photon excites a π-electron in the polymethine bridge to a higher energy state. The subsequent relaxation of this electron back to its ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.

The addition of sulfonate groups to the cyanine core significantly enhances the dye's water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2] This modification also mitigates the tendency of the dye molecules to aggregate, which can lead to fluorescence quenching.[] The fluorescence intensity of Sulfo-Cy5 is notably stable over a broad pH range, typically from pH 3 to 10, ensuring reliable performance in a variety of biological buffers.[4]

Spectroscopic Properties and Quantitative Data

The spectral characteristics of Sulfo-Cy5 are pivotal for its application in fluorescence-based assays. While the core fluorophore is identical between different reactive forms of Sulfo-Cy5 (e.g., amine vs. NHS ester), their spectral properties remain nearly the same.[1]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 - 649 nm | [1][] |

| Emission Maximum (λem) | ~662 - 672 nm | [1][] |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [] |

Covalent Labeling with this compound

This compound possesses a primary amine group, which serves as a nucleophile for reaction with electrophilic functional groups on target biomolecules.[5] The most common strategy for labeling proteins and other molecules containing carboxylic acids (e.g., on aspartate and glutamate residues) is through a carbodiimide-mediated coupling reaction, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

This two-step reaction proceeds as follows:

-

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the target molecule to form a highly reactive but unstable O-acylisourea intermediate.[6][7]

-

Formation of a Stable Intermediate: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable sulfo-NHS ester.[6][7] This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

-

Nucleophilic Attack by this compound: The primary amine of this compound then attacks the sulfo-NHS ester, forming a stable amide bond and releasing the sulfo-NHS leaving group.[6][7]

This method effectively conjugates the Sulfo-Cy5 fluorophore to the target biomolecule.

Experimental Protocols

Two-Step Labeling of a Protein with this compound using EDC/Sulfo-NHS

This protocol provides a general guideline for the covalent conjugation of this compound to a protein containing accessible carboxyl groups. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (in a buffer free of carboxyl and primary amine groups, e.g., MES or HEPES buffer)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.

-

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents (Optional but Recommended):

-

To prevent unwanted side reactions, remove excess EDC and sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation with this compound:

-

Immediately add a 10- to 20-fold molar excess of this compound to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

-

Visualizing the Workflow and Signaling Pathway

To further clarify the processes described, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanism of this compound with a carboxyl group.

Caption: Experimental workflow for protein labeling with this compound.

References

Sulfo-Cy5 Amine: A Technical Guide to Water Solubility in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of Sulfo-Cy5 amine, a fluorescent dye essential for a wide range of biomedical research and drug development applications. Understanding the solubility characteristics of this reagent is critical for designing robust and reproducible bioconjugation experiments, ensuring optimal performance in labeling proteins, antibodies, and other biomolecules.

The Chemical Basis of this compound's Aqueous Solubility

This compound belongs to the cyanine dye family, which is characterized by a polymethine bridge between two nitrogen atoms.[1][2] The core Cy5 structure is intrinsically hydrophobic. The key to its utility in biological applications is the addition of sulfonate groups (-SO₃⁻). These negatively charged moieties significantly enhance the dye's hydrophilicity, making it highly soluble in aqueous solutions and buffers without the need for organic co-solvents.[1][2][3] This property is particularly advantageous when working with sensitive proteins that may denature in the presence of organic solvents.[4][5] Furthermore, the charged sulfonate groups help to decrease the aggregation of dye molecules, which can otherwise lead to fluorescence quenching and unreliable experimental results.[2][6]

The diagram below illustrates the fundamental principle of how sulfonation confers water solubility to the cyanine dye core.

Solubility in Common Laboratory Solvents

While a precise upper solubility limit for this compound in aqueous buffers is not consistently published, vendor datasheets uniformly describe it as having moderate to very good water solubility.[1][2][5] This high solubility ensures that it can be used directly in common biological buffers such as Phosphate-Buffered Saline (PBS), TRIS, and bicarbonate buffers, which are essential for maintaining the stability and activity of biomolecules during conjugation. For reference, the closely related Sulfo-Cy5 carboxylic acid has a documented solubility of up to 240 g/L in aqueous solutions, highlighting the powerful solubilizing effect of the sulfonate groups.[7]

| Solvent / Buffer | This compound | Sulfo-Cy5 Carboxylic Acid (Reference) | Rationale & Remarks |

| Aqueous Buffers (e.g., PBS, TRIS) | Moderate to Very Good[1][2][5] | Well Soluble[7] | The presence of sulfonate groups makes the dye highly hydrophilic, preventing the need for organic co-solvents in labeling reactions.[6] |

| Water | Moderate to Good[1][2] | Well Soluble (up to 240 g/L)[7] | High intrinsic water solubility is a key feature of the "Sulfo-" dye variants.[1][2] |

| Dimethylformamide (DMF) | Well Soluble[2] | Well Soluble[7] | A common organic solvent for dissolving fluorescent dyes to prepare stock solutions. |

| Dimethyl Sulfoxide (DMSO) | Well Soluble[2] | Well Soluble[7] | The preferred solvent for creating high-concentration stock solutions of amine-reactive dye esters. |

Experimental Protocols

A primary application for researchers using Sulfo-Cy5 derivatives is the covalent labeling of primary amines (e.g., the ε-amino group of lysine residues) on proteins and antibodies. The most common reagent for this purpose is the N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5. The following is a generalized protocol for such a conjugation reaction.

General Protocol for Protein Labeling with Sulfo-Cy5 NHS Ester

-

Reagent Preparation:

-

Protein Solution: The protein to be labeled should be in an amine-free buffer, such as PBS or sodium bicarbonate buffer, at a pH of 8.0-9.0. A recommended concentration is 2-10 mg/mL. If the protein is in a buffer containing Tris or glycine, it must be purified by dialysis or desalting column.

-

Dye Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester by dissolving it in anhydrous DMSO or DMF. This solution should be prepared fresh before use.

-

-

Conjugation Reaction:

-

Calculate the volume of the dye stock solution needed to achieve a desired molar excess of dye to protein. A starting point of a 10:1 molar ratio of dye to protein is often recommended.

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Remove the unreacted, free dye from the labeled protein conjugate.

-

The most common method is size-exclusion chromatography using a desalting column, such as a Sephadex G-25 column.

-

Load the reaction mixture onto the column and elute with an appropriate buffer (e.g., PBS pH 7.4). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

-

Characterization (Optional but Recommended):

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

-

This is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~646 nm for Sulfo-Cy5) and applying the Beer-Lambert law.

-

The workflow for this common experimental procedure is outlined below.

Application in Research: Immunofluorescence

A major application for Sulfo-Cy5 labeled biomolecules is in fluorescence-based detection, such as immunofluorescence (IF) or flow cytometry. In a typical IF experiment, an antibody labeled with Sulfo-Cy5 is used to detect a specific target protein within a cell or tissue sample. The high water solubility of the Sulfo-Cy5 conjugate ensures that it remains in solution in aqueous assay buffers and minimizes non-specific binding, leading to a high signal-to-noise ratio.

The diagram below shows a conceptual model of a Sulfo-Cy5 labeled antibody binding to its target antigen on a cell surface.

References

Sulfo-Cy5 Amine: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical storage and stability conditions for Sulfo-Cy5 amine, a widely used near-infrared fluorescent dye. Understanding these parameters is essential for ensuring the integrity and performance of the dye in various applications, from biolabeling to advanced cell imaging. This document outlines recommended storage protocols, stability considerations, and experimental workflows to maximize the utility and reproducibility of this compound in your research.

Core Properties and Storage Recommendations

This compound is a water-soluble derivative of the cyanine 5 dye, featuring a primary amine group that allows for covalent conjugation to various biomolecules. The presence of sulfonate groups enhances its hydrophilicity, making it suitable for use in aqueous solutions without the need for organic co-solvents.[1][2] Its bright fluorescence, high photostability, and low background interference in the far-red spectrum make it a valuable tool in fluorescence microscopy, flow cytometry, and in vivo imaging.[3][4]

Proper storage is paramount to preserving the functionality of this compound. The following table summarizes the recommended storage conditions for the dye in both solid and solution forms.

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (Lyophilized Powder) | -20°C | Up to 24 months | Store in the dark, desiccated.[5] |

| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store protected from light and moisture.[1] |

| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store protected from light and moisture.[1] |

Note: For transportation, this compound is stable at room temperature for up to three weeks.[5] However, upon receipt, it should be stored at the recommended -20°C.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light. While it is considered photostable for a cyanine dye, prolonged exposure to light should be avoided.[5][6]

pH Stability

The fluorescence of Sulfo-Cy5 conjugates is generally stable across a pH range of 4 to 10.[7] This broad range makes it compatible with a variety of biological buffers. However, for conjugation reactions involving the primary amine of this compound with N-hydroxysuccinimide (NHS) esters, a slightly basic pH (typically 8.0-9.0) is recommended to ensure the amine group is deprotonated and reactive.[8] It is important to note that at a basic pH, the competing hydrolysis of the NHS ester is also accelerated, which can reduce conjugation efficiency.[9][10][11]

Solvent Stability

This compound exhibits good solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][6] When preparing stock solutions, anhydrous DMSO or DMF are commonly used. Aqueous stock solutions should be prepared fresh and used promptly. If a stock solution is prepared in water, it is recommended to filter and sterilize it before use.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in labeling reactions.

Materials:

-

This compound, lyophilized powder

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

-

Vortex the vial until the dye is completely dissolved.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light.

General Protocol for Protein Labeling with an Amine-Reactive Dye

While this compound itself has a reactive amine, it is often used to label molecules containing reactive groups such as carboxylic acids or activated esters. The primary amine on Sulfo-Cy5 can be reacted with electrophiles like NHS esters. The following is a general protocol for labeling a protein with an NHS ester, illustrating the conditions under which an amine-containing dye would be reactive.

Objective: To covalently label a protein with an amine-reactive fluorescent dye.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS)

-

Amine-reactive dye (e.g., an NHS ester of another fluorophore)

-

This compound (as the molecule to be labeled in a reverse scenario)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer such as PBS.

-

Prepare the Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of the amine-reactive dye in anhydrous DMSO or DMF.

-

Labeling Reaction: a. While gently stirring the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein will need to be optimized for each specific protein but typically ranges from 10:1 to 20:1. b. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. Calculate the protein concentration and the DOL according to the dye manufacturer's instructions.

Visualizations

Caption: Molecular components of this compound.

Caption: Workflow for storing and handling this compound.

Caption: Amine conjugation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. This compound, 2183440-44-8 | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Application of Sulfo-Cy5 Amine in Neuroscience: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of Sulfo-Cy5 amine, a water-soluble, far-red fluorescent dye, in the field of neuroscience. Its utility in elucidating complex neural circuits, understanding protein dynamics, and enabling in vivo studies is explored through detailed experimental protocols and data.

Core Properties of Sulfo-Cy5

Sulfo-Cy5 is a bright, photostable cyanine dye that is well-suited for biological imaging due to its excitation and emission in the far-red spectrum, a region with minimal tissue autofluorescence.[1] The presence of sulfonate groups enhances its water solubility, making it ideal for use in aqueous biological environments without the need for organic solvents.[2] The amine-reactive form, Sulfo-Cy5 NHS ester, readily conjugates to primary amines on proteins and other biomolecules.[3]

Quantitative Data Summary

The spectral and physical properties of Sulfo-Cy5 are crucial for designing and interpreting fluorescence-based experiments in neuroscience. The following table summarizes key quantitative data for this compound and its NHS ester derivative.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 nm | [4] |

| Emission Maximum (λem) | ~662 nm | [4] |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [4] |

| Recommended Laser Lines | 633 nm, 647 nm | [1] |

| pH Sensitivity | Insensitive from pH 4 to pH 10 | [1] |

| Solubility | High in aqueous solutions | [2] |

Key Applications in Neuroscience

This compound and its derivatives have become invaluable tools for a range of applications in neuroscience, including:

-

Neuronal Tracing: Mapping the intricate connections between different brain regions.

-

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Visualizing the localization and expression of specific proteins in neural tissues and cells.

-

In Vivo Imaging: Observing dynamic biological processes within the living brain.

-

Receptor Labeling and Trafficking: Studying the movement and regulation of neuronal receptors, such as AMPA receptors.

Experimental Protocols

This section provides detailed methodologies for key applications of this compound in neuroscience.

Antibody Conjugation with Sulfo-Cy5 NHS Ester

This protocol describes the conjugation of Sulfo-Cy5 NHS ester to a primary antibody for use in immunohistochemistry or other immuno-labeling techniques.

Materials:

-

Primary antibody (e.g., anti-NeuN, anti-GFAP) in an amine-free buffer (e.g., PBS).

-

Sulfo-Cyanine 5 NHS ester.[3]

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

1 M Sodium Bicarbonate (pH 8.5-9.5).[5]

-

Sephadex G-25 column or other desalting column.[3]

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Protocol:

-

Prepare Antibody Solution:

-

Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

-

Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate. This is crucial for efficient conjugation to primary amines.[5]

-

-

Prepare Sulfo-Cy5 NHS Ester Stock Solution:

-

Dissolve Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the Sulfo-Cy5 NHS ester stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1. This ratio may need to be optimized for different antibodies.[3]

-

Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a Sephadex G-25 column according to the manufacturer's instructions.

-

Apply the conjugation reaction mixture to the top of the column.

-

Elute the column with PBS (pH 7.2-7.4).

-

Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute. Unconjugated dye will elute later.[3]

-

-

Characterization (Optional but Recommended):

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

-

Workflow for Antibody Conjugation:

Anterograde and Retrograde Neuronal Tracing

This protocol is adapted from methods using fluorescent dextran amines and can be applied for neuronal tracing with this compound. Dextran amines are effective for both anterograde and retrograde tracing.[6][7]

Materials:

-

This compound conjugated to dextran (e.g., 10,000 MW for anterograde tracing).

-

Stereotaxic apparatus.

-

Microsyringe or glass micropipette.

-

Anesthetic.

-

Perfusion solutions (e.g., saline, 4% paraformaldehyde).

-

Vibratome or cryostat.

-

Fluorescence microscope.

Protocol:

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

Mount the animal in a stereotaxic frame.

-

-

Tracer Injection:

-

Dissolve the Sulfo-Cy5-dextran amine in sterile saline or PBS to a concentration of 5-10% (w/v).

-

Perform a craniotomy over the target brain region.

-

Lower the microsyringe or micropipette to the desired coordinates.

-

Inject a small volume (e.g., 50-200 nL) of the tracer solution slowly over several minutes.

-

Leave the pipette in place for a few minutes before slowly retracting it to minimize backflow.

-

-

Survival and Transport:

-

Suture the incision and allow the animal to recover.

-

The survival time will depend on the distance the tracer needs to travel (typically 3-14 days).

-

-

Tissue Processing:

-

Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Dissect the brain and post-fix overnight in 4% paraformaldehyde at 4°C.

-

Section the brain using a vibratome or cryostat (e.g., 40-50 µm sections).

-

-

Imaging:

-

Mount the sections on glass slides.

-

Image the sections using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

-

Logical Flow of Neuronal Tracing:

In Vivo Two-Photon Imaging of Labeled Neurons

This protocol provides a general framework for in vivo imaging of Sulfo-Cy5 labeled structures in the brain using two-photon microscopy. This technique is adapted from protocols using other fluorescent dyes for deep-tissue imaging.[8][9]

Materials:

-

Sulfo-Cy5 conjugated antibody or other probe.

-

Two-photon microscope with a tunable laser.

-

Anesthetic.

-

Surgical tools for craniotomy and cranial window implantation.

-

Dental cement.

Protocol:

-

Animal Preparation:

-

Anesthetize the animal.

-

Implant a head-plate for stable fixation under the microscope.

-

Perform a craniotomy over the region of interest.

-

Implant a cranial window (a glass coverslip) to provide optical access to the brain.

-

-

Probe Delivery:

-

The Sulfo-Cy5 conjugated probe can be delivered via several routes:

-

Direct cortical injection: Similar to the neuronal tracing protocol, for labeling local cell populations.

-

Intravenous injection (for blood-brain barrier permeable probes): Inject the probe into the tail vein.

-

In transgenic animals: If using a system like HaloTag, the Sulfo-Cy5-conjugated ligand can be administered systemically or locally.

-

-

-

Imaging:

-

Allow time for the probe to label the target structures.

-

Anesthetize the animal and fix it under the two-photon microscope.

-

Tune the two-photon laser to an appropriate wavelength for exciting Sulfo-Cy5 (typically in the range of 1000-1100 nm, though empirical optimization is necessary).

-

Acquire images of the labeled structures over time to observe dynamic processes.

-

Signaling Pathway Visualization: AMPA Receptor Trafficking

Sulfo-Cy5 conjugated antibodies against AMPA receptor subunits can be used to study their trafficking, a key process in synaptic plasticity.[10] The following diagram illustrates the major pathways of AMPA receptor endocytosis and recycling.

This guide provides a foundational understanding of the application of this compound in neuroscience. The provided protocols should be adapted and optimized for specific experimental needs. The versatility and favorable spectral properties of Sulfo-Cy5 ensure its continued importance in advancing our understanding of the nervous system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Dextran Amine-Conjugated Neural Tracing in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Corrigendum: A Student's Guide to Neural Circuit Tracing [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualization of AMPAR Trafficking and Surface Expression - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Sulfo-Cy5 Antibody Labeling Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy5, a bright and photostable far-red fluorescent dye. The procedure utilizes the N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy5, which efficiently reacts with primary amine groups (e.g., on lysine residues) present on the antibody to form a stable amide bond.[1][2] This method is widely used for preparing fluorescently labeled antibodies for various applications, including immunofluorescence, flow cytometry, and other immunoassays. Sulfo-Cy5 is a sulfonated cyanine dye, which enhances its water solubility, making it ideal for labeling sensitive proteins like antibodies in aqueous environments without the need for organic co-solvents.[3][] The resulting Sulfo-Cy5-labeled antibody can be excited by common laser lines (633 nm or 647 nm) and exhibits low autofluorescence in most biological samples.[2]

Reaction Principle

The labeling chemistry is based on the reaction between the Sulfo-Cy5 NHS ester and the primary amine groups on the antibody. The NHS ester is an amine-reactive group that forms a covalent amide bond with the ε-amino group of lysine residues and the N-terminal α-amino group of the antibody polypeptide chains. This reaction is highly dependent on pH, with optimal labeling occurring at a slightly alkaline pH of 8.3-8.5.[1] At this pH, the primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester, leading to the formation of the conjugate and the release of N-hydroxysuccinimide.

Caption: Chemical reaction between an antibody's primary amine and Sulfo-Cy5 NHS ester.

Experimental Protocol

This protocol is optimized for labeling approximately 100 µg of an IgG antibody. Adjustments may be necessary for other antibody types or quantities.

Materials Required

-

Antibody: 100 µg of purified antibody at a concentration of 1-2 mg/mL. The antibody must be in an amine-free buffer (e.g., PBS) and free of stabilizing proteins like BSA or gelatin.[5]

-

Sulfo-Cy5 NHS ester: Lyophilized powder.

-

Purification: Desalting spin column (e.g., Sephadex G-25) appropriate for the reaction volume.[3][5]

-

Equipment: Microcentrifuge, spectrophotometer, pipettes, reaction tubes.

Antibody and Dye Preparation

2.1. Antibody Preparation:

-

Ensure the antibody solution has a concentration of at least 1 mg/mL.[3][7] If the concentration is lower, concentrate the antibody using an appropriate method.

-

If the antibody buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.[5]

-

Transfer 100 µg of the antibody solution to a microcentrifuge tube.

2.2. Sulfo-Cy5 NHS Ester Stock Solution Preparation:

-

Allow the vial of lyophilized Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the Sulfo-Cy5 NHS ester in anhydrous DMSO.[5] For example, dissolve 1 mg of Sulfo-Cy5 NHS ester (check the exact molecular weight on the vial) in the appropriate volume of DMSO.

-

This stock solution should be prepared fresh and used immediately.[3] Unused stock can be stored at -20°C for a short period but should be protected from moisture and light.[5]

Antibody Labeling Reaction

3.1. Adjusting pH:

-

Add the Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.0) to the antibody solution to achieve a final concentration of approximately 0.1 M. Typically, this involves adding 1/10th of the antibody volume.[5]

-

Gently mix the solution. The final pH of the antibody solution should be between 8.0 and 9.0.[5]

3.2. Adding the Dye:

-

The optimal molar ratio of dye to antibody can vary, but a starting point of a 10:1 to 20:1 molar excess of Sulfo-Cy5 NHS ester to the antibody is recommended for efficient labeling.[5][6]

-

Add the calculated volume of the 10 mM Sulfo-Cy5 stock solution to the antibody solution.

-

Mix immediately by gentle vortexing or pipetting.

3.3. Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[3][5] Gentle shaking or rotation during incubation can improve labeling efficiency.[5]

Purification of the Labeled Antibody

It is crucial to remove any unreacted, free Sulfo-Cy5 dye from the labeled antibody. A desalting spin column is a rapid and effective method for this purification.[3]

4.1. Column Preparation:

-

Prepare the desalting spin column according to the manufacturer's instructions. This typically involves resuspending the gel, removing the storage buffer by centrifugation (e.g., 2 min at 1,000 x g), and equilibrating the column with PBS.[3]

4.2. Sample Application and Elution:

-

Apply the entire reaction mixture from step 3.3 to the center of the prepared column bed.

-

Centrifuge the column (e.g., 2 min at 1,000 x g) to elute the purified, labeled antibody.[3][7] The larger antibody-dye conjugate will pass through the column, while the smaller, unreacted dye molecules will be retained in the gel matrix.

-

The collected eluate contains the purified Sulfo-Cy5 labeled antibody.

Storage

-

Store the labeled antibody at 4°C for short-term use.

-

For long-term storage, add a stabilizer like BSA (0.1%) and sodium azide (0.02-0.05%), aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Data Presentation

The following table summarizes the key quantitative parameters for the Sulfo-Cy5 antibody labeling protocol.

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations (2-10 mg/mL) are optimal.[5] |

| Reaction Buffer pH | 8.3 - 9.0 | Critical for deprotonation of primary amines.[1][5] |

| Dye to Antibody Molar Ratio | 5:1 to 20:1 | Start with 10:1 and optimize for the specific antibody.[6] |

| Incubation Time | 30 - 60 minutes | Longer times do not significantly improve efficiency.[3][5] |

| Incubation Temperature | Room Temperature (20-25°C) | Can be performed at 37°C for 1 hour.[6] |

| DMSO in Reaction Volume | < 10% | High concentrations of DMSO can denature the antibody.[6] |

Characterization of Labeled Antibody

The degree of labeling (DOL), or the average number of dye molecules per antibody, is a critical parameter for ensuring reproducibility. The DOL can be determined spectrophotometrically.

1. Spectrophotometric Measurement:

-

Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cy5, which is approximately 646-651 nm (A₆₅₀).[5][9]

2. Calculation of Degree of Labeling (DOL):

-

First, calculate the concentration of the antibody. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for Sulfo-Cy5 is approximately 0.04.[3][7]

-

Next, calculate the concentration of the dye.

-

Finally, calculate the DOL.

-

DOL = Dye Concentration (M) / Antibody Concentration (M)

-

An optimal DOL for most antibody applications is between 2 and 10.[5] A typical result for this protocol is a DOL of 2.5 to 3.[3][7]

Experimental Workflow Visualization

Caption: Workflow for the labeling and purification of antibodies using Sulfo-Cy5 NHS ester.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. interchim.fr [interchim.fr]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Lumiprobe代理 1321-10rxn sulfo-Cyanine3 antibody labeling kit, 10 | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]

Application Notes and Protocols: Sulfo-Cy5 Amine for Labeling Amine-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development.[1][2][3] They are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), real-time PCR, microarrays, and cellular imaging.[1][2][4][5] Sulfo-Cy5, a bright and photostable cyanine dye, is an excellent choice for labeling oligonucleotides due to its intense fluorescence in the far-red region of the spectrum, which minimizes background fluorescence from biological samples. This document provides a detailed guide on the use of Sulfo-Cy5 NHS ester for the covalent labeling of amine-modified oligonucleotides.

Sulfo-Cy5 is a water-soluble analog of Cy5, eliminating the need for organic co-solvents in the labeling reaction, which can be beneficial for sensitive biomolecules.[6][7] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy5 reacts efficiently with primary aliphatic amines, such as those introduced at the 5', 3', or internal positions of an oligonucleotide, to form a stable amide bond.[8][9][10]

Materials and Equipment

Materials

-

Amine-modified oligonucleotide

-

Sulfo-Cy5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0[11][12]

-

Nuclease-free water

-

Purification column (e.g., size-exclusion, reverse-phase HPLC)

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

Equipment

-

Microcentrifuge

-

Vortex mixer

-

Spectrophotometer (UV-Vis)

-

Fluorometer (optional)

-

HPLC system (optional, for purification)

-

Lyophilizer or centrifugal evaporator

Experimental Protocols

Preparation of Reagents

Amine-Modified Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-10 mg/mL. The concentration should be determined accurately by UV-Vis spectrophotometry.

Sulfo-Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12] Prepare this solution fresh as NHS esters are susceptible to hydrolysis.[8]

Conjugation Buffer: Prepare a 0.1 M sodium bicarbonate or sodium carbonate buffer and adjust the pH to 8.5-9.0.[11][12] This pH range is optimal for the reaction between the NHS ester and the primary amine.[9][11]

Labeling Reaction

The following protocol is a general guideline. The optimal molar ratio of dye to oligonucleotide may need to be determined empirically.

-

In a microcentrifuge tube, combine the amine-modified oligonucleotide with the conjugation buffer.

-

Add the freshly prepared Sulfo-Cy5 NHS ester stock solution to the oligonucleotide solution. A molar excess of the dye (typically 5-20 fold) is recommended to ensure efficient labeling.

-

Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.[13] Longer incubation times (e.g., overnight) can also be used.[12]

-

The reaction results in the formation of a stable amide bond between the oligonucleotide and the Sulfo-Cy5 dye.

Caption: Chemical reaction of Sulfo-Cy5 NHS ester with an amine-modified oligonucleotide.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides.[14][15][16] Several methods can be employed:

a. Ethanol Precipitation:

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the labeling reaction mixture.

-

Add 3 volumes of ice-cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant which contains the unreacted dye.

-

Wash the pellet with 70% ethanol and centrifuge again.

-

Air-dry or vacuum-dry the pellet and resuspend in a suitable buffer or nuclease-free water.

b. Size-Exclusion Chromatography (e.g., Gel Filtration): This method separates molecules based on size. The larger, labeled oligonucleotide will elute before the smaller, unreacted dye molecules.

c. High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides, providing high purity products.[17] Dual HPLC purification, once before and once after labeling, is often recommended for the highest purity.[16][18]

Quality Control and Characterization

a. Spectrophotometric Analysis:

-

Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the absorbance maximum of Sulfo-Cy5 (approximately 646 nm).[18]

-

Calculate the concentration of the oligonucleotide and the dye.

-

Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the oligonucleotide.

b. Gel Electrophoresis: Denaturing polyacrylamide gel electrophoresis (PAGE) can be used to assess the purity of the labeled oligonucleotide. The labeled product should migrate as a single band, and its mobility may be slightly shifted compared to the unlabeled oligonucleotide.

Data Presentation

| Parameter | Value | Reference |

| Sulfo-Cy5 Properties | ||

| Excitation Maximum (λex) | ~646 nm | [18] |

| Emission Maximum (λem) | ~662 nm | [18] |

| Extinction Coefficient (ε) at λmax | ~250,000 cm⁻¹M⁻¹ | [18] |

| Reaction Conditions | ||

| pH | 8.5 - 9.0 | [9][11] |

| Temperature | Room Temperature | [13] |

| Reaction Time | 1 - 2 hours (or overnight) | [12][13] |

| Typical Results | ||

| Degree of Labeling (DOL) | 0.8 - 1.2 | Empirically determined |

| Purification Method | HPLC, Ethanol Precipitation, Size-Exclusion | [14][17] |

Experimental Workflow

Caption: Workflow for labeling amine-modified oligonucleotides with Sulfo-Cy5 NHS ester.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Inactive NHS ester | Prepare fresh dye solution immediately before use. Store Sulfo-Cy5 NHS ester desiccated and protected from light. |

| Incorrect pH of conjugation buffer | Verify the pH of the buffer is between 8.5 and 9.0. | |

| Presence of primary amines in buffer (e.g., Tris) | Use a non-amine-containing buffer like sodium bicarbonate or carbonate. | |

| Insufficient molar excess of dye | Increase the molar ratio of dye to oligonucleotide. | |

| Poor Purity | Incomplete removal of unreacted dye | Optimize the purification method. For precipitation, ensure complete removal of the supernatant. For chromatography, optimize the gradient or column choice. |

| Degradation of Oligonucleotide | Nuclease contamination | Use nuclease-free water and reagents. Maintain a sterile work environment. |

Conclusion

The protocol described provides a reliable method for the efficient labeling of amine-modified oligonucleotides with Sulfo-Cy5 NHS ester. The resulting fluorescently labeled oligonucleotides are well-suited for a variety of sensitive and specific detection methods in research and diagnostics. Proper purification and quality control are essential to ensure the performance of the final product in downstream applications.

References

- 1. Oligo Fluorescent Labeling - Bio-Synthesis, Inc. - [biosyn.com]

- 2. stratech.co.uk [stratech.co.uk]

- 3. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]

- 4. Cy5-5' Oligo Modifications from Gene Link [genelink.com]

- 5. Can Cy5 be used to label DNA oligos? | AAT Bioquest [aatbio.com]

- 6. medkoo.com [medkoo.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. acebiolab.com [acebiolab.com]

- 12. glenresearch.com [glenresearch.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

- 17. researchgate.net [researchgate.net]

- 18. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

Application Notes and Protocols for Sulfo-Cy5 in Flow Cytometry Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, photostable, far-red fluorescent dye that has become a valuable tool in flow cytometry. Its emission in the far-red spectrum (typically around 662-671 nm) is a significant advantage, as it minimizes interference from the natural autofluorescence of biological samples, which is most prominent in the blue and green regions of the spectrum.[1][2] This leads to an improved signal-to-noise ratio and enhanced sensitivity, particularly for detecting low-abundance targets.[1]

The "Sulfo" modification denotes the presence of sulfonate groups, which render the dye highly water-soluble.[2][3][4] This hydrophilicity is advantageous for labeling proteins like antibodies in aqueous buffers, preventing aggregation and denaturation that can occur with organic co-solvents.[4][5]

This document provides detailed application notes and protocols for the use of Sulfo-Cy5 in flow cytometry, with a focus on antibody labeling and cell staining. While the topic specifies "Sulfo-Cy5 amine," it is critical to note that for labeling antibodies and other proteins (which are rich in primary amines), the amine-reactive form of the dye, Sulfo-Cy5 NHS Ester (N-hydroxysuccinimidyl ester), is the appropriate reagent.[1][6] this compound is used when conjugating the dye to molecules with reactive carboxyl groups.[3] The following protocols are therefore based on the use of Sulfo-Cy5 NHS Ester.

Properties of Sulfo-Cy5

The key characteristics of Sulfo-Cy5 make it well-suited for flow cytometry applications. It is spectrally similar to other popular dyes such as Alexa Fluor® 647 and DyLight® 649.[1][5]

| Property | Value | References |

| Excitation Maximum (λex) | ~646 - 648 nm | [1][7][8] |

| Emission Maximum (λem) | ~662 - 671 nm | [1][7][8] |

| Molar Extinction Coefficient | ~250,000 - 271,000 M⁻¹cm⁻¹ | [1][8] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [8] |

| Recommended Laser Line | 633 nm (HeNe) or 647 nm (Krypton-ion) | [1] |

| Solubility | High in water and other aqueous buffers | [5][8] |

| pH Sensitivity | Insensitive over a wide pH range (pH 4-10) | [1] |

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy5 NHS Ester to Primary Antibodies

This protocol outlines the covalent labeling of primary antibodies with amine-reactive Sulfo-Cy5 NHS Ester. The NHS ester reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond.

Materials:

-

Purified antibody (1-2 mg/mL recommended, free of BSA, gelatin, or amine-containing buffers like Tris).

-

Sulfo-Cy5 NHS Ester.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0.

-

Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

-

Gel filtration column (e.g., Sephadex G-25) for purification.

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[6]

-

Adjust the antibody concentration to 1-2 mg/mL.

-

Add the Reaction Buffer to the antibody solution to a final concentration of 0.1 M. This will raise the pH to the optimal range of 8.5-9.0 for the conjugation reaction.[9]

-

-

Dye Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cy5 NHS Ester in anhydrous DMSO.[9] Vortex briefly to ensure it is fully dissolved.

-

-

Labeling Reaction:

-

Calculate the required volume of the Sulfo-Cy5 NHS Ester stock solution. A molar dye-to-protein ratio of 8:1 to 15:1 is a good starting point for IgG antibodies.[9][10]

-

Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-equilibrated with PBS.

-

The first colored fraction to elute will be the Sulfo-Cy5-conjugated antibody. The unconjugated dye will elute later.

-

-

Determination of Degree of Substitution (DOS):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and ~647 nm (Amax).

-

Calculate the antibody concentration and the DOS using the following formulas:

-

Antibody Concentration (M) = [A280 - (Amax * CF280)] / ε_protein

-

Dye Concentration (M) = Amax / ε_dye

-

DOS = Dye Concentration / Antibody Concentration

-

-

Where:

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).

-

ε_dye is the molar extinction coefficient of Sulfo-Cy5 at its absorption maximum (~250,000 M⁻¹cm⁻¹).

-

CF280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.04 for Sulfo-Cy5).[8][11]

-

-

An optimal DOS is typically between 3 and 8 for most antibodies.[6]

-

-

Storage:

-

Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.[9]

-

References

- 1. 5 tips for Flow Cytometry Panel Design [novusbio.com]

- 2. photonics.com [photonics.com]

- 3. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]

- 4. Fluorochrome Spillover Game [bdbiosciences.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. benchchem.com [benchchem.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Alexa Fluor 647 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 11. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Sulfo-Cy5 Amine in Small Animal In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5 amine for in vivo imaging in small animal models. Sulfo-Cy5 is a bright, water-soluble, near-infrared (NIR) fluorescent dye, making it an excellent choice for a variety of in vivo applications due to the reduced tissue autofluorescence and deeper tissue penetration of NIR light.[1][2][3][4] This document outlines the key properties of this compound, detailed protocols for conjugation and imaging, and illustrative data for biodistribution studies.

Introduction to this compound for In Vivo Imaging

Sulfo-Cy5 is a member of the cyanine dye family, characterized by its excitation and emission spectra in the near-infrared range.[5][6] The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly enhance the dye's water solubility, a crucial property for biological applications as it minimizes the need for organic co-solvents and reduces the likelihood of aggregation in aqueous environments.[6][7] The "amine" functional group provides a reactive handle for conjugation to various molecules of interest, such as proteins, antibodies, peptides, or nanoparticles, that possess a corresponding reactive group (e.g., an N-hydroxysuccinimide (NHS) ester).[8]

The primary advantages of using Sulfo-Cy5 for in vivo imaging include:

-

Near-Infrared Emission: Its emission maximum is in the NIR window (typically 650-900 nm), where light absorption and scattering by biological tissues like skin, muscle, and blood are minimal.[1][4] This allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum.[1][4]

-

High Quantum Yield and Molar Extinction Coefficient: Sulfo-Cy5 exhibits bright fluorescence, enabling sensitive detection of labeled molecules in vivo.[5][]

-

Enhanced Water Solubility: The sulfonate groups ensure good solubility in physiological buffers, which is critical for maintaining the stability and biocompatibility of the labeled conjugate.[6][7]

-

Versatile Conjugation Chemistry: The primary amine group allows for straightforward and efficient labeling of a wide range of biomolecules.[8]

Key Applications in Small Animal Imaging

The properties of this compound make it well-suited for a variety of in vivo imaging applications, including:

-

Tumor Imaging and Cancer Research: Labeled antibodies, peptides, or nanoparticles can be used to specifically target and visualize tumors, enabling the study of tumor growth, metastasis, and the efficacy of therapeutic interventions.[4]

-

Biodistribution and Pharmacokinetic Studies: Tracking the accumulation, distribution, and clearance of drugs, delivery vehicles, or other biological molecules in different organs and tissues over time is essential in drug development.[4][10][11]

-

Inflammation and Immune Response Monitoring: Labeled cells or antibodies can be used to visualize and quantify inflammatory processes and immune cell trafficking in vivo.

-

Vascular Imaging: Conjugation to macromolecules like albumin or dextran can be used to visualize blood vessels and assess vascular permeability.[12]

Quantitative Data

A summary of the key photophysical properties of Sulfo-Cy5 is presented in the table below. These values are approximate and can be influenced by the local environment and conjugation partner.

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | ~646 nm | [5][13][14] |

| Maximum Emission Wavelength (λem) | ~662 nm | [5][13][14] |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [][14] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [14][15] |

| Stokes Shift | ~16 nm | [5] |

| Molecular Weight | ~740.98 g/mol | [14] |

Experimental Protocols

Protocol 1: Labeling an Antibody with Sulfo-Cy5 NHS Ester

This protocol describes the general procedure for labeling an antibody with an amine-reactive Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester. The this compound itself can be conjugated to molecules containing an appropriate reactive group, but the more common approach is to use an amine-reactive version of the dye to label proteins.

Materials:

-

Antibody to be labeled (in an amine-free buffer such as PBS)

-

Sulfo-Cy5 NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare the Antibody Solution:

-

Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[4] Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the antibody for reaction with the NHS ester.

-

-

Prepare the Dye Solution:

-

Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye in anhydrous DMSO. The concentration will depend on the desired dye-to-antibody molar ratio.

-

-

Conjugation Reaction:

-

Slowly add the calculated amount of the Sulfo-Cy5 NHS ester stock solution to the antibody solution while gently stirring.

-

The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.[16]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[16]

-

-

Purification of the Labeled Antibody:

-

Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule.

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (~646 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

-

A_max is the absorbance at the dye's maximum absorbance wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).[18]

-

-

Protocol 2: In Vivo Imaging of a Sulfo-Cy5 Labeled Antibody in a Tumor-Bearing Mouse Model

Materials:

-

Tumor-bearing small animal model (e.g., mouse with xenograft tumor)

-

Sulfo-Cy5 labeled antibody conjugate

-

Sterile PBS for dilution

-

In vivo imaging system equipped with appropriate excitation and emission filters for Sulfo-Cy5 (e.g., Excitation: ~640 nm, Emission: ~680 nm)[4]

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Place the mouse in the imaging chamber of the in vivo imaging system.

-

-

Pre-injection Imaging:

-

Acquire a baseline fluorescence image of the mouse before injecting the labeled antibody to determine the level of autofluorescence.

-

-

Probe Administration:

-

Dilute the Sulfo-Cy5 labeled antibody to the desired concentration in sterile PBS.

-

Inject the labeled antibody into the mouse via an appropriate route (e.g., tail vein injection for systemic delivery).[8] The optimal dose should be determined empirically.

-

-

In Vivo Imaging:

-

Data Analysis:

-

Use the imaging system's software to draw Regions of Interest (ROIs) around the tumor and other organs of interest.

-

Quantify the average fluorescence intensity within each ROI at each time point.

-

Calculate the tumor-to-background ratio to assess the specificity of tumor targeting.

-

Protocol 3: Ex Vivo Biodistribution Analysis

Materials:

-

In vivo imaged mouse

-

Surgical tools for dissection

-

PBS for rinsing organs

-

In vivo imaging system

Procedure:

-

Euthanasia and Organ Harvesting:

-

At the final imaging time point, euthanize the mouse using an approved method.

-

Immediately dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, and muscle) and rinse them with PBS.[4]

-

-

Ex Vivo Imaging:

-

Arrange the dissected organs on a non-fluorescent surface within the imaging chamber.

-

Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo imaging.

-

-

Data Quantification:

-